molecular formula C8H11Cl3N2O2 B2776887 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride CAS No. 2361638-21-1

2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride

Cat. No. B2776887
CAS RN: 2361638-21-1
M. Wt: 273.54
InChI Key: SRUNATAOTMXPNG-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2377004-68-5 . It has a molecular weight of 273.55 . The compound is also known as (S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H/t7-;;/m0…/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 273.55 .

Scientific Research Applications

Chemical Structure and Hydrogen Bonding

The title compound, C11H12N2O2·C7H5NO4·C2H6O, demonstrates significant hydrogen bonding interactions, forming layers in the crystal structure. This suggests its potential utility in studying molecular interactions and designing crystal structures with specific properties. The compound's ability to form a three-dimensional network through hydrogen bonding is particularly notable for applications in materials science and crystal engineering (Kai Di, 2010).

Synthesis of Amino Acids

Amino acids synthesis from α-substituted cyanoacetic esters demonstrates the compound's relevance in organic synthesis and medicinal chemistry. The preparation of nine α-amino acids, including dl-alanine and dl-proline, showcases its role in synthesizing biologically relevant molecules (P. Gagnon, J. Boivin, 1950).

Rearrangement and Synthesis of Derivatives

The compound is involved in the regioselective formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid through rearrangement reactions, indicating its utility in synthesizing heterocyclic compounds. This type of chemical transformation is valuable for creating compounds with potential pharmacological activities (V. M. Chernyshev, A. V. Chernysheva, Z. Starikova, 2010).

Antibacterial Agents

Its derivatives have shown promising results as antibacterial agents, suggesting the compound's applications in developing new antimicrobial drugs. The synthesis and evaluation of pyridonecarboxylic acids derivatives highlight its potential in medicinal chemistry for creating more effective antibiotics (H. Egawa et al., 1984).

Fluorescence and Biological Studies

Derivatives of 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid have been used in fluorescence derivatization of amino acids, demonstrating its utility in bioanalytical chemistry for developing fluorescent markers and probes. This application is crucial for biological assays and research into the dynamics of biological systems (V. H. Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUNATAOTMXPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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